molecular formula C7H9ClN2O2 B1302086 Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate CAS No. 56984-32-8

Ethyl 5-Chloro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1302086
Key on ui cas rn: 56984-32-8
M. Wt: 188.61 g/mol
InChI Key: UOKDEVVNDSYMRY-UHFFFAOYSA-N
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Patent
US04872901

Procedure details

23.7 g of ethyl 5-amino-1-methylpyrazole-4-carboxylate is dissolved in a mixture of 50 ml of concentrated hydrochloric acid, 34 ml of acetic acid and 28 ml of phosphoric acid. A solution of 10 g of sodium nitrite in 25 ml of water is added dropwise to the solution while cooling at -4° C. to -6° C. and stirring over a period of 35 minutes to prepare the diazonium salt solution. While cooling at 3° C. to 4° C., the diazonium salt solution is added dropwise to 140 ml of concentrated hydrochloric acid containing 13.9 g of cuprous chloride over a period of 45 minutes. The mixture is stirred at the same temperature for 1 hour, poured into 2l of ice water, and extracted with ethyl acetate. The extract is washed with a saturated aqueous sodium chloride solution, a saturated aqueous sodium bicarbonate solution and a saturated sodium chloride solution in that order, and dried over anhydrous sodium sulfate. Ethyl acetate is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent, ethyl acetate:toluene=1:1) to give 11.7 g of the titled compound. Yield 44.3%.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
reactant
Reaction Step Four
[Compound]
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
44.3%

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].N([O-])=O.[Na+].[ClH:17]>C(O)(=O)C.P(=O)(O)(O)O.O>[Cl:17][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
NC1=C(C=NN1C)C(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
34 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
28 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Step Five
Name
2l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring over a period of 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling at -4° C. to -6° C.
TEMPERATURE
Type
TEMPERATURE
Details
While cooling at 3° C. to 4° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at the same temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium bicarbonate solution and a saturated sodium chloride solution in that order, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Ethyl acetate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel column chromatography (eluent, ethyl acetate:toluene=1:1)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
ClC1=C(C=NN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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